MRE-269-d8 chemical structure and isotopic purity
MRE-269-d8 chemical structure and isotopic purity
Comprehensive Technical Guide on MRE-269-d8: Chemical Structure, Isotopic Purity, and LC-MS/MS Applications in Pharmacokinetics
Executive Summary & Pharmacological Context
Selexipag (marketed as Uptravi) is a first-in-class, orally available, non-prostanoid prostacyclin (IP) receptor agonist indicated for the treatment of pulmonary arterial hypertension (PAH)[1]. However, selexipag itself is a prodrug. Upon oral administration, it undergoes rapid hepatic and intestinal hydrolysis—primarily mediated by carboxylesterase 1 (CES1) and CES2—to form its active free carboxylic acid metabolite, MRE-269 (ACT-333679) [2].
MRE-269 is approximately 37-fold more potent than its parent compound, binding to the IP receptor with high affinity ( Ki=20 nM ) and driving the therapeutic efficacy through intracellular cAMP accumulation[2][3][4]. Because MRE-269 is the primary driver of pharmacodynamic activity, precise quantification of this metabolite in human plasma is a critical regulatory requirement for pharmacokinetic (PK) profiling, bioequivalence studies, and therapeutic drug monitoring (TDM).
To achieve the requisite analytical precision in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is mandatory. MRE-269-d8 serves as the gold standard SIL-IS for these assays, mitigating matrix effects and ensuring absolute quantitative integrity.
Structural Chemistry & Isotopic Labeling Rationale
The chemical structure of unlabeled MRE-269 is 2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetic acid. In the MRE-269-d8 standard, exactly eight hydrogen atoms are replaced by deuterium ( 2H )[5].
Causality in Label Placement: The eight deuteriums in MRE-269-d8 are synthetically incorporated directly onto the four carbon atoms of the butoxy chain ( −O−CD2−CD2−CD2−CD2−N− )[5]. This specific placement is a deliberate chemical design choice:
-
Resistance to H/D Exchange: Unlike acidic protons (such as the hydrogen on the terminal carboxylic acid) or aromatic protons (which can be susceptible to electrophilic substitution), carbon-bound deuteriums on an aliphatic alkyl chain are chemically inert. They will not undergo hydrogen-deuterium back-exchange in aqueous plasma, during acidic/basic sample extraction, or within the high-temperature electrospray ionization (ESI) source.
-
Chromatographic Co-elution: The aliphatic deuteration minimally alters the lipophilicity of the molecule. MRE-269 and MRE-269-d8 will perfectly co-elute on a reversed-phase C18 column, ensuring the IS experiences the exact same matrix ionization suppression/enhancement as the target analyte at the precise moment of elution.
Isotopic Purity Requirements
For regulated bioanalysis, MRE-269-d8 must possess an isotopic purity of >99% atom D . Why it matters: A mass shift of +8 Da completely separates the isotopic envelope of the IS from the natural isotopic distribution of the analyte. If the isotopic purity is low (e.g., containing residual M+0 or M+1 species), the IS will contribute to the analyte's mass channel (isotopic cross-talk). This artificially inflates the calculated concentration of MRE-269 at the Lower Limit of Quantification (LLOQ), compromising the assay's dynamic range and linear integrity.
Data Presentation: Physicochemical & Analytical Parameters
Table 1: Physicochemical Properties | Parameter | MRE-269 (ACT-333679) | MRE-269-d8 (SIL-IS) | | :--- | :--- | :--- | | CAS Number | 475085-57-5[2] | 1265295-15-5[5] | | Molecular Formula | C25H29N3O3 | C25H21D8N3O3 [5] | | Molecular Weight | 419.52 g/mol | 427.57 g/mol [5] | | Target Receptor | IP Receptor ( Ki=20 nM ) | N/A (Analytical Standard) |
Table 2: Optimized UPLC-MS/MS MRM Transitions (ESI+) | Analyte | Precursor Ion [M+H]+ | Product Ion | Collision Energy (CE) | | :--- | :--- | :--- | :--- | | MRE-269 | m/z 420.1[6] | m/z 378.2[6] | ~25 eV | | MRE-269-d8 | m/z 428.1 | m/z 386.2 | ~25 eV |
Mechanistic Note on Fragmentation: The primary MRM transition involves a neutral loss of 42 Da[6]. This corresponds to the cleavage of the isopropyl group or the loss of ketene from the acetic acid moiety. Because the D8 label is localized on the butoxy chain, it remains entirely intact on the product ion, yielding the corresponding 386.2 m/z fragment for the IS.
Experimental Protocol: LC-MS/MS Workflow for Plasma Quantification
To ensure self-validating analytical integrity, the following extraction and quantification protocol is engineered to account for the specific protein-binding characteristics of MRE-269.
Step 1: Internal Standard Spiking
-
Aliquot 50 µL of human plasma into a 96-well plate.
-
Add 10 µL of MRE-269-d8 working solution (e.g., 50 ng/mL in 50% methanol).
-
Causality: Spiking the SIL-IS directly into the raw matrix before any manipulation ensures it accounts for all subsequent volumetric losses, extraction inefficiencies, and matrix effects.
Step 2: Protein Precipitation (PPT)
-
Add 200 µL of Acetonitrile containing 0.1% Formic Acid.
-
Causality: MRE-269 is highly bound (>99%) to plasma proteins, specifically albumin and α1 -acid glycoprotein[3]. A strong organic solvent is required to denature these proteins and liberate the analyte. The addition of 0.1% Formic Acid lowers the pH, ensuring the terminal carboxylic acid of MRE-269 ( pKa≈3.5 ) remains fully protonated and uncharged. This maximizes its solubility in the organic crash solvent and prevents it from co-precipitating with the protein pellet.
Step 3: Centrifugation & Reconstitution
-
Vortex aggressively for 2 minutes to ensure complete protein disruption.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean plate, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of Mobile Phase A.
Step 4: Chromatographic Separation
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[6].
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: Acetonitrile.
-
Causality: The highly hydrophobic 5,6-diphenylpyrazine core of MRE-269 requires a non-polar stationary phase (C18) for adequate retention. A gradient elution (e.g., 20% to 90% B over 3 minutes) effectively separates MRE-269 from early-eluting polar endogenous plasma lipids (like phospholipids) that cause ion suppression.
Mechanistic Pathway Visualization
The following diagram maps the metabolic activation of the prodrug and the subsequent intracellular signaling cascade triggered by MRE-269.
Metabolic activation of selexipag to MRE-269 and subsequent IP receptor signaling pathway.
References
-
Wikipedia Contributors. "Selexipag." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Xie, S., et al. "Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method." Journal of Pharmaceutical and Biomedical Analysis, 2020. Available at:[Link]
-
U.S. Food and Drug Administration (FDA). "Clinical Pharmacology and Biopharmaceutics Review: Selexipag (NDA 207947)." FDA AccessData, 2014. Available at:[Link]
-
Schmid, M., et al. "Prostacyclin Released by Cancer-Associated Fibroblasts Promotes Immunosuppressive and Pro-Metastatic Macrophage Polarization." MDPI Cancers, 2022. Available at:[Link]
Sources
- 1. Selexipag - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Prostacyclin Released by Cancer-Associated Fibroblasts Promotes Immunosuppressive and Pro-Metastatic Macrophage Polarization in the Ovarian Cancer Microenvironment | MDPI [mdpi.com]
- 5. clearsynth.com [clearsynth.com]
- 6. researchgate.net [researchgate.net]
